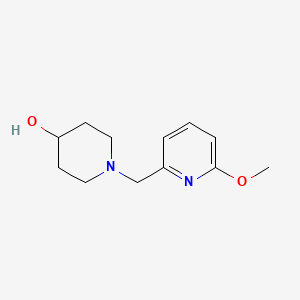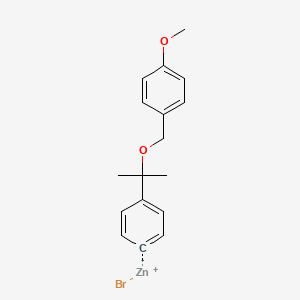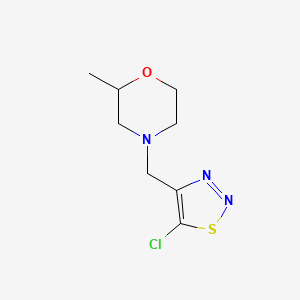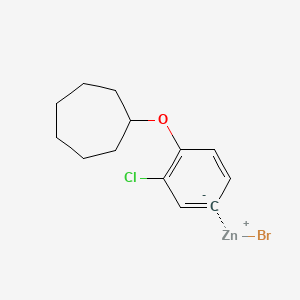
3-Chloro-4-cycloheptyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-cycloheptyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the construction of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-chloro-4-cycloheptyloxyphenylzinc bromide typically involves the reaction of 3-chloro-4-cycloheptyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3-chloro-4-cycloheptyloxyphenyl bromide+Zn→3-chloro-4-cycloheptyloxyphenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-chloro-4-cycloheptyloxyphenylzinc bromide can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products: The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Employed in the preparation of functionalized materials with specific properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates by forming key intermediates.
Bioconjugation: Applied in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
Polymers: Involved in the production of specialized polymers with unique properties.
Mécanisme D'action
The mechanism by which 3-chloro-4-cycloheptyloxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various nucleophilic substitution and coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophiles used.
Comparaison Avec Des Composés Similaires
- 3-Chloro-4-fluorophenoxyphenylzinc bromide
- 3-Chloro-2-fluorobenzylzinc bromide
Comparison:
- Reactivity: 3-chloro-4-cycloheptyloxyphenylzinc bromide may exhibit different reactivity compared to its analogs due to the presence of the cycloheptyloxy group, which can influence steric and electronic properties.
- Applications: While similar compounds are also used in organic synthesis, the specific applications may vary based on the functional groups present and their influence on the reaction outcomes.
This detailed article provides a comprehensive overview of this compound, 050 M in tetrahydrofuran, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H16BrClOZn |
|---|---|
Poids moléculaire |
369.0 g/mol |
Nom IUPAC |
bromozinc(1+);(2-chlorobenzene-4-id-1-yl)oxycycloheptane |
InChI |
InChI=1S/C13H16ClO.BrH.Zn/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11;;/h6,9-11H,1-4,7-8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
AMORLFXFUFZJTJ-UHFFFAOYSA-M |
SMILES canonique |
C1CCCC(CC1)OC2=C(C=[C-]C=C2)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


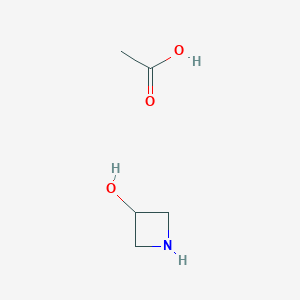
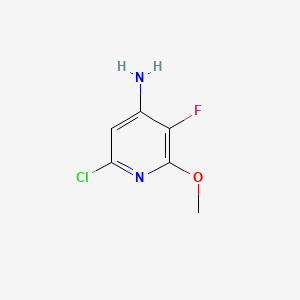
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
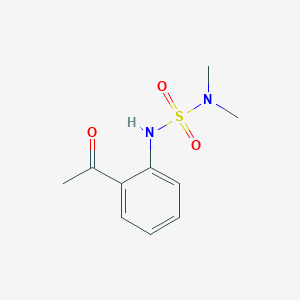
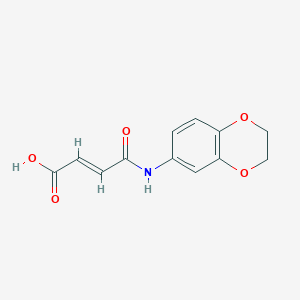
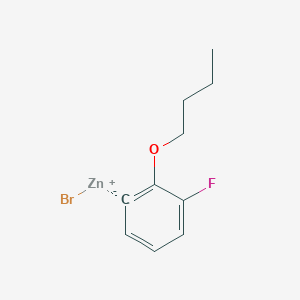
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
![2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890216.png)
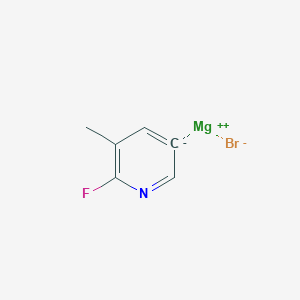
![[3-(4-Chloro-3-fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14890233.png)
![N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B14890235.png)
